Acriflavine (chlorhydrate)

Vue d'ensemble

Description

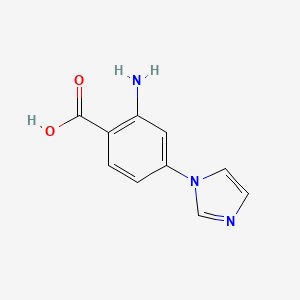

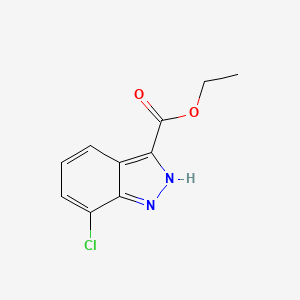

L’acriflavine (chlorhydrate) est un antiseptique topique qui se présente sous la forme d’une poudre orange ou brune. Il est dérivé de l’acridine et est connu pour ses propriétés de coloration, qui peuvent irriter la peau et les yeux. Développé en 1912 par Paul Ehrlich, il était initialement utilisé pendant la Première Guerre mondiale pour traiter la maladie du sommeil et comme antiseptique topique .

Applications De Recherche Scientifique

Acriflavine (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for analyzing pharmaceutical and biological compounds.

Biology: Utilized in confocal laser endomicroscopy to check the crypt structure in mucosa.

Medicine: Investigated for its potential to fight antibiotic-resistant bacteria and as an antimalarial drug.

Industry: Employed in the treatment of external fungal infections in aquarium fish.

Mécanisme D'action

L’acriflavine (chlorhydrate) exerce ses effets en s’intercalant dans l’ADN, ce qui perturbe les processus de réplication et de transcription. Elle inhibe également l’activité de certaines enzymes, telles que les topoisomérases, qui sont essentielles à la réplication de l’ADN. De plus, il a été démontré qu’elle inhibe le facteur 1 alpha inductible par l’hypoxie (HIF-1α), qui joue un rôle dans la réponse cellulaire à de faibles niveaux d’oxygène .

Composés similaires :

Proflavine : Un autre dérivé de l’acridine utilisé comme antiseptique.

Amsacrine : Un dérivé de l’acridine utilisé comme agent anticancéreux.

Quinacrine : Un dérivé de l’acridine utilisé comme agent antipaludique et anti-inflammatoire.

Unicité de l’acriflavine (chlorhydrate) : L’acriflavine (chlorhydrate) est unique en raison de son large éventail d’activités biologiques, notamment ses propriétés antibactériennes, antivirales, antipaludiques et antifongiques. Sa capacité à s’intercaler dans l’ADN et à inhiber le HIF-1α la distingue des autres composés similaires .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Acriflavine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which allows it to inhibit the replication of certain viruses and bacteria . Acriflavine hydrochloride interacts with enzymes such as topoisomerases I and II, which are involved in DNA replication and transcription . Additionally, it has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that regulates the response to low oxygen levels in cells .

Cellular Effects

Acriflavine hydrochloride has profound effects on various types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by blocking the papain-like protease (PLpro) enzyme, which is essential for viral replication . In cancer cells, acriflavine hydrochloride disrupts glucose metabolism and suppresses protective pathways regulated by HIF-1α, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the function of key enzymes and transcription factors .

Molecular Mechanism

The molecular mechanism of acriflavine hydrochloride involves its ability to bind to DNA and inhibit the activity of various enzymes. By intercalating with DNA, acriflavine hydrochloride prevents the replication and transcription of genetic material, thereby inhibiting the growth of viruses and bacteria . It also inhibits the activity of HIF-1α by preventing its dimerization, which is necessary for its function as a transcription factor . Additionally, acriflavine hydrochloride has been shown to inhibit the activity of topoisomerases I and II, further disrupting DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acriflavine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, acriflavine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that acriflavine hydrochloride can have lasting effects on cellular function, including sustained inhibition of viral replication and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of acriflavine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of bacteria and viruses without causing significant toxicity . At higher doses, acriflavine hydrochloride can cause adverse effects, including irritation and toxicity . Studies have demonstrated that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Acriflavine hydrochloride is involved in various metabolic pathways, particularly those related to glucose metabolism. It has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in the regulation of glucose metabolism . By disrupting the function of PDK1, acriflavine hydrochloride affects the metabolic flux and levels of metabolites, leading to altered cellular energy production and metabolism .

Transport and Distribution

Within cells and tissues, acriflavine hydrochloride is transported and distributed through various mechanisms. It can bind to nucleic acids and proteins, facilitating its transport to different cellular compartments . The compound’s distribution is influenced by its ability to form non-covalent interactions with biomolecules, allowing it to accumulate in specific tissues and cells . Acriflavine hydrochloride’s localization and accumulation are also affected by factors such as pH and the presence of transporters .

Subcellular Localization

Acriflavine hydrochloride is primarily localized in the nuclei of cells, where it exerts its effects on DNA and transcription factors . The compound’s subcellular localization is directed by its ability to bind to nucleic acids and proteins, as well as by post-translational modifications that target it to specific compartments . Acriflavine hydrochloride’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its molecular targets to exert its effects .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acriflavine (chlorhydrate) est synthétisée à partir de l’acridine. Le processus implique la nitration de l’acridine pour former la 3,6-dinitroacridine, suivie d’une réduction en 3,6-diaminoacridine. Ce composé est ensuite méthylé pour produire l’acriflavine. La forme chlorhydrate est obtenue en traitant l’acriflavine avec de l’acide chlorhydrique .

Méthodes de production industrielle : Dans les milieux industriels, l’acriflavine (chlorhydrate) est purifiée en la dissolvant dans de l’eau, en l’agitant avec de l’oxyde d’argent fraîchement précipité et lavé, et en laissant le mélange reposer toute la nuit à 0 °C. Le mélange est ensuite filtré, et le pH du filtrat est ajusté à 7,0 avec de l’acide chlorhydrique avant d’être évaporé à sec .

Analyse Des Réactions Chimiques

Types de réactions : L’acriflavine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Elle peut être réduite pour former des dérivés diamino.

Substitution : Elle peut subir des réactions de substitution, en particulier au niveau des groupes amino.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou d’autres électrophiles.

Principaux produits formés :

Oxydation : Dérivés oxydés de l’acriflavine.

Réduction : Dérivés diamino.

Substitution : Divers composés d’acriflavine substitués.

4. Applications de la recherche scientifique

L’acriflavine (chlorhydrate) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme sonde fluorescente pour l’analyse des composés pharmaceutiques et biologiques.

Biologie : Utilisée en endomicroscopie laser confocale pour vérifier la structure des cryptes dans la muqueuse.

Industrie : Employée dans le traitement des infections fongiques externes chez les poissons d’aquarium.

Comparaison Avec Des Composés Similaires

Proflavine: Another acridine derivative used as an antiseptic.

Amsacrine: An acridine derivative used as an anticancer agent.

Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.

Uniqueness of Acriflavine (Hydrochloride): Acriflavine (hydrochloride) is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and antifungal properties. Its ability to intercalate into DNA and inhibit HIF-1α sets it apart from other similar compounds .

Propriétés

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAJKFSYJFBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69235-50-3 | |

| Record name | Acriflavine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)

![4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1501654.png)

![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)